molecular formula C18H22O2Si B11834621 Propan-2-yl [methyl(diphenyl)silyl]acetate CAS No. 87776-13-4

Propan-2-yl [methyl(diphenyl)silyl]acetate

Cat. No.: B11834621
CAS No.: 87776-13-4
M. Wt: 298.5 g/mol
InChI Key: BTVMSVMHNBLMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE: is an organic compound with the molecular formula C18H22O2Si . It is a derivative of acetic acid and isopropanol, featuring a methyldiphenylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE typically involves the silylation of the lithium enolate of an ester. This reaction is carried out using methyldiphenylchlorosilane, which results in the exclusive formation of the α-methyldiphenylsilyl ester . The reaction conditions are generally mild and can be optimized to achieve high yields.

Industrial Production Methods: Industrial production of ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The scalability of the synthesis makes it feasible for commercial production.

Chemical Reactions Analysis

Types of Reactions: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE exerts its effects involves interactions with molecular targets and pathways. The methyldiphenylsilyl group plays a crucial role in its reactivity and stability. The compound can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    ISOPROPYL ACETATE: An ester with a similar structure but without the methyldiphenylsilyl group.

    METHYLDIPHENYLSILYL ACETATE: A compound with a similar silyl group but different ester moiety.

Uniqueness: ISOPROPYL 2-(METHYLDIPHENYLSILYL)ACETATE is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

87776-13-4

Molecular Formula

C18H22O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

propan-2-yl 2-[methyl(diphenyl)silyl]acetate

InChI

InChI=1S/C18H22O2Si/c1-15(2)20-18(19)14-21(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3

InChI Key

BTVMSVMHNBLMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.